molecular formula C4H4INOS B6218542 (4-iodo-1,2-thiazol-5-yl)methanol CAS No. 2743442-49-9

(4-iodo-1,2-thiazol-5-yl)methanol

Cat. No. B6218542
CAS RN: 2743442-49-9
M. Wt: 241.1
InChI Key:
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Description

(4-Iodo-1,2-thiazol-5-yl)methanol, more commonly referred to as ITM, is a synthetic compound commonly used in laboratory experiments. As a member of the thiazole family, ITM has many properties that make it an attractive choice for researchers. It is highly soluble in water, has a low melting point, and is relatively stable in a variety of conditions. ITM has been used in a wide range of scientific research applications, including drug discovery, drug delivery, and biotechnology.

Scientific Research Applications

ITM has been used in a variety of scientific research applications. It has been used in drug discovery and drug delivery, as it can be used to target specific proteins or other molecules. ITM has also been used in biotechnology, as it can be used to modify proteins or other molecules. Additionally, ITM has been used to study the structure and function of proteins, as well as to study the mechanisms of action of drugs.

Mechanism of Action

The mechanism of action of ITM is not yet fully understood. However, it is believed that ITM binds to proteins or other molecules, which can then be targeted by other molecules or drugs. Additionally, ITM has been shown to interact with certain enzymes, which can lead to changes in the structure and function of proteins.
Biochemical and Physiological Effects
ITM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in the structure and function of proteins. Additionally, ITM has been shown to affect the expression of certain genes, which can lead to changes in the expression of proteins. Finally, ITM has been shown to affect the transport of certain molecules across cell membranes, which can lead to changes in the metabolism of cells.

Advantages and Limitations for Lab Experiments

ITM has several advantages for lab experiments. It is highly soluble in water, has a low melting point, and is relatively stable in a variety of conditions. Additionally, ITM can be used to target specific proteins or other molecules, and can be used to modify proteins or other molecules. However, there are some limitations to the use of ITM in lab experiments. It is not yet fully understood how ITM binds to proteins or other molecules, and it is not yet known how ITM affects the expression of certain genes. Additionally, ITM can be toxic to certain cells, and can have toxic effects on certain organisms.

Future Directions

There are a number of potential future directions for the use of ITM in scientific research. One potential direction is to further investigate the mechanism of action of ITM, in order to better understand how it binds to proteins or other molecules. Additionally, further research could be conducted on the effects of ITM on the expression of certain genes, and on the transport of certain molecules across cell membranes. Finally, further research could be conducted on the toxicity of ITM, in order to better understand its potential effects on organisms.

Synthesis Methods

The synthesis of ITM involves the reaction of 4-iodo-1,2-thiazole and methanol. This reaction is typically performed in an aqueous solution, and is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds at room temperature and yields ITM as the product. The reaction is typically complete within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-iodo-1,2-thiazol-5-yl)methanol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-amino-4-iodothiazole", "formaldehyde", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: React 2-amino-4-iodothiazole with formaldehyde in the presence of hydrochloric acid to form (4-iodo-1,2-thiazol-5-yl)methanol.", "Step 2: Reduce the intermediate product from step 1 with sodium borohydride in methanol to obtain the desired product.", "Step 3: Purify the product by recrystallization from water." ] }

CAS RN

2743442-49-9

Molecular Formula

C4H4INOS

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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